N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of chloro, methyl, and sulfonyl groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with 3-chloro-4-methylbenzene, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated with 2-(2,6-dimethyl-N-methylsulfonylanilino)acetic acid under acidic or basic conditions.
Sulfonylation: The final step involves sulfonylation using a suitable sulfonyl chloride reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate for treating infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or proteins, inhibiting their function. The chloro and methyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
- N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)propionamide
- N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)butyramide
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-8-9-15(10-16(12)19)20-17(22)11-21(25(4,23)24)18-13(2)6-5-7-14(18)3/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMXDJMBTMYTBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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